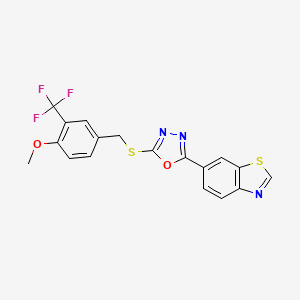
Oxadiazole derivative, 20o
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPKI-91 is a compound known for its role as a kinase inhibitor. Kinase inhibitors are a class of drugs that block the action of enzymes known as kinases, which are involved in many cellular processes, including cell signaling, growth, and division. TPKI-91 has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPKI-91 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. For example, the preparation of a substrate for TPKI assay involves the phosphorylation of a precursor compound using unlabelled adenosine triphosphate in a reaction medium .
Industrial Production Methods
Industrial production of TPKI-91 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This would require optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
TPKI-91 undergoes various types of chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving TPKI-91 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.
Major Products
The major products formed from the reactions of TPKI-91 depend on the specific reaction conditions and reagents used. For example, phosphorylation reactions can lead to the formation of phosphorylated derivatives of TPKI-91, which may have different biological activities .
Scientific Research Applications
TPKI-91 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase activity and inhibition.
Biology: Employed in research on cell signaling pathways and the role of kinases in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of TPKI-91 involves the inhibition of kinase activity. Kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate to specific substrates, which can alter the activity of these substrates. By inhibiting kinase activity, TPKI-91 can disrupt various cellular processes, including cell signaling, growth, and division. This makes it a potential therapeutic agent for diseases characterized by abnormal kinase activity, such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TPKI-91 include other kinase inhibitors such as:
- TPKI-108
- UNC10225285A
- UNC10225404A
Uniqueness
TPKI-91 is unique in its specific kinase inhibition profile and its potential therapeutic applications. While other kinase inhibitors may target similar enzymes, TPKI-91 has been shown to have distinct biological activities and therapeutic potential .
Conclusion
TPKI-91 is a promising compound with a wide range of scientific research applications and potential therapeutic uses. Its unique mechanism of action and chemical properties make it a valuable tool in the study of kinase activity and the development of new therapeutic agents. Further research is needed to fully understand its potential and to optimize its use in various applications.
Properties
Molecular Formula |
C18H12F3N3O2S2 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-6-yl)-5-[[4-methoxy-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H12F3N3O2S2/c1-25-14-5-2-10(6-12(14)18(19,20)21)8-27-17-24-23-16(26-17)11-3-4-13-15(7-11)28-9-22-13/h2-7,9H,8H2,1H3 |
InChI Key |
UTBCIKFSECWBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(C=C3)N=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















